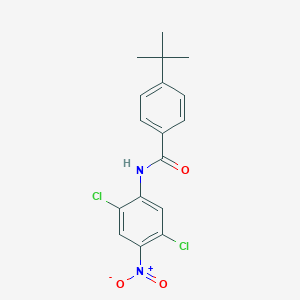

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that has been widely studied for its various applications in scientific research. It is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα) and has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and metabolic disorders. In

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In addition, 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as an anti-diabetic agent.

Mecanismo De Acción

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is a selective agonist of the RORα receptor, which belongs to the nuclear receptor superfamily. RORα is a transcription factor that plays a key role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and immunity. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide binds to the ligand-binding domain of RORα and induces a conformational change that allows it to recruit coactivators and activate gene transcription. The downstream effects of RORα activation by 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide are complex and multifaceted, but they ultimately lead to the observed biochemical and physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide are diverse and depend on the specific cell type and tissue context. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells. In addition, 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide for lab experiments is its selectivity for RORα, which allows for the specific modulation of RORα-dependent pathways without affecting other nuclear receptors. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide on RORα may be context-dependent and may vary depending on the specific cell type and tissue context.

Direcciones Futuras

There are several future directions for research on 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide. One area of interest is the development of more potent and selective RORα agonists that have improved pharmacokinetic properties and therapeutic potential. Another area of interest is the elucidation of the downstream signaling pathways and molecular mechanisms that mediate the effects of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide on various physiological processes. Finally, the application of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide in animal models of various diseases, including cancer, autoimmune disorders, and metabolic disorders, may provide valuable insights into its therapeutic potential and limitations.

Métodos De Síntesis

The synthesis of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide involves the reaction of 2,5-dichloro-4-nitrobenzoic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is typically around 50-60%.

Propiedades

IUPAC Name |

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-17(2,3)11-6-4-10(5-7-11)16(22)20-14-8-13(19)15(21(23)24)9-12(14)18/h4-9H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXERKLODYWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)

![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)

![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)

![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)

![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)

![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)